BAY32-5915

Description

Properties

IUPAC Name |

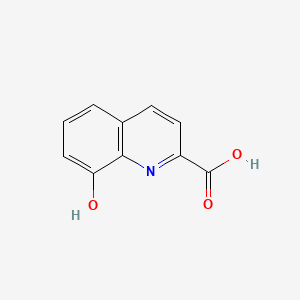

8-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBIKXOBLZWFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166211 | |

| Record name | Quinaldic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-30-8 | |

| Record name | 8-Hydroxyquinoline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldic acid, 8-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldic acid, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyquinaldinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBM66FCM33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAY32-5915: A Technical Guide to its Mechanism of Action as a Selective IKKα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY32-5915 is a potent and selective small molecule inhibitor of IκB kinase α (IKKα), a key enzyme in the non-canonical NF-κB signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting IKKα-mediated pathways in various disease contexts, particularly in oncology.

Core Mechanism of Action: Selective Inhibition of IKKα

This compound exerts its biological effects through the direct and potent inhibition of the kinase activity of IKKα. IKKα, along with its isoform IKKβ, is a subunit of the IκB kinase complex, which plays a central role in the regulation of NF-κB signaling. While IKKβ is the primary driver of the canonical NF-κB pathway, IKKα is the essential kinase for the non-canonical (or alternative) NF-κB pathway.

The selectivity of this compound for IKKα over IKKβ is a defining feature of its mechanism of action. This selectivity has been demonstrated in studies where this compound did not affect doxorubicin-induced NF-κB activation, a process known to be mediated by IKKβ[1]. This specificity allows for the targeted modulation of the non-canonical NF-κB pathway without broadly impacting the canonical pathway, which is crucial for normal immune responses and cellular homeostasis.

The Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, such as BAFFR and CD40. This activation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates IKKα homodimers. Activated IKKα then phosphorylates the C-terminal region of the NF-κB2 precursor protein, p100. This phosphorylation event triggers the ubiquitination and subsequent proteasomal processing of p100 into the mature p52 subunit. The newly formed p52 then dimerizes with RelB, and this p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes involved in processes such as B-cell maturation, lymphoid organogenesis, and bone metabolism.

By inhibiting IKKα, this compound blocks the phosphorylation of p100, thereby preventing its processing into p52 and the subsequent nuclear translocation of the active p52/RelB complex. This leads to the suppression of gene transcription downstream of the non-canonical NF-κB pathway.

Caption: Non-canonical NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description | Reference |

| IKKα IC50 | 60 nM | The half maximal inhibitory concentration against IKKα kinase activity in a biochemical assay. | [2] |

| IKKβ Activity | No significant inhibition | Does not affect doxorubicin-induced NF-κB activation, which is mediated by IKKβ. | [1] |

Experimental Protocols

Representative IKKα Biochemical Kinase Assay Protocol (for IC50 Determination)

While the specific protocol for the initial IC50 determination of this compound is not publicly detailed, a representative protocol based on standard biochemical kinase assays for IKKα is provided below. This protocol is designed to measure the inhibition of IKKα-mediated phosphorylation of a substrate peptide.

Objective: To determine the in vitro inhibitory potency of this compound on IKKα kinase activity.

Materials:

-

Recombinant human IKKα enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

Substrate: Biotinylated peptide derived from the phosphorylation site of p100 or a generic kinase substrate such as Myelin Basic Protein (MBP).

-

This compound stock solution in DMSO

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody for the substrate)

-

384-well assay plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the recombinant IKKα enzyme and the biotinylated substrate peptide to their final concentrations in kinase buffer.

-

Assay Reaction: a. Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate. b. Add 10 µL of the IKKα enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture to each well. The final ATP concentration should be at or near the Km for IKKα. d. Incubate the reaction mixture for 60 minutes at 30°C.

-

Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution that depletes the remaining ATP). b. Add the detection reagent that quantifies the amount of ADP produced (in the case of ADP-Glo™) or a phosphospecific antibody followed by a secondary detection reagent. c. Incubate as required for signal development.

-

Data Analysis: a. Measure the luminescence or fluorescence signal using a plate reader. b. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: A representative experimental workflow for determining the IC50 of this compound.

Cellular Assay: Doxorubicin-Induced NF-κB Activation

Objective: To assess the selectivity of this compound for IKKα over IKKβ in a cellular context.

Cell Line: Melanoma cell line (e.g., A375).

Materials:

-

Melanoma cells

-

Cell culture medium and supplements

-

Doxorubicin

-

This compound

-

An IKKβ inhibitor (as a positive control for inhibition)

-

Reagents for NF-κB activity measurement (e.g., a luciferase reporter assay system with an NF-κB response element, or antibodies for Western blotting of phosphorylated IκBα).

Procedure:

-

Cell Culture and Treatment: a. Culture melanoma cells to approximately 80% confluency. b. Pre-treat the cells with various concentrations of this compound, the IKKβ inhibitor, or DMSO (vehicle control) for 1-2 hours. c. Induce NF-κB activation by treating the cells with doxorubicin for the appropriate time (e.g., 4-6 hours).

-

Measurement of NF-κB Activation (Luciferase Reporter Assay): a. For cells transfected with an NF-κB luciferase reporter construct, lyse the cells and measure luciferase activity according to the manufacturer's protocol. b. Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase).

-

Measurement of NF-κB Activation (Western Blot): a. Prepare whole-cell lysates. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with antibodies against phosphorylated IκBα (as a marker of IKKβ activity) and total IκBα. d. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Data Analysis: a. For the luciferase assay, compare the normalized luciferase activity in the treated groups to the doxorubicin-only control. b. For the Western blot, quantify the band intensities for phosphorylated and total IκBα and calculate the ratio. Compare the ratios across the different treatment groups.

Expected Outcome: this compound will not significantly inhibit the doxorubicin-induced increase in NF-κB reporter activity or the phosphorylation of IκBα, while the IKKβ inhibitor will show a dose-dependent inhibition. This demonstrates the selectivity of this compound for IKKα-mediated pathways over the IKKβ-mediated canonical pathway.

Conclusion

This compound is a valuable research tool for elucidating the roles of the non-canonical NF-κB pathway in health and disease. Its potency and selectivity for IKKα make it a suitable candidate for further investigation as a potential therapeutic agent in diseases where this pathway is dysregulated, such as certain cancers and inflammatory conditions. The technical information and protocols provided in this guide are intended to facilitate these research and development efforts.

References

BAY32-5915: A Technical Guide to a Potent and Selective IKKα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY32-5915 has been identified as a potent and selective inhibitor of IκB kinase α (IKKα), a key enzyme in the non-canonical NF-κB signaling pathway. This pathway is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data on this compound, intended to serve as a resource for researchers and drug development professionals interested in targeting the IKKα pathway.

Discovery and Development

Publicly available information on the initial discovery and full development program of this compound is limited. The compound was first described in a 2012 publication in Experimental Dermatology by Pletz N, et al.[1] In this study, this compound was identified as a novel IKKα inhibitor and used as a tool to investigate the differential roles of IKKα and IKKβ in doxorubicin-induced NF-κB activation in melanoma cells. The available data suggests that this compound is primarily utilized as a research tool to probe the function of IKKα, and there is no public information regarding its advancement into preclinical or clinical development as a therapeutic agent.

Quantitative Data

The primary quantitative data available for this compound is its in vitro potency against IKKα. This information is summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | IKKα | Kinase Assay | 60 | [2] |

Mechanism of Action

This compound is a selective inhibitor of IKKα. IKKα is a serine/threonine kinase that is a central component of the non-canonical NF-κB signaling pathway. In this pathway, activation by stimuli such as BAFF, CD40L, or LTβR leads to the activation of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates IKKα. Activated IKKα then phosphorylates the NF-κB2 precursor protein p100, leading to its processing into the mature p52 subunit. The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate the transcription of target genes.

By inhibiting the kinase activity of IKKα, this compound is expected to block the phosphorylation of p100, thereby preventing the generation of p52 and the subsequent activation of the non-canonical NF-κB pathway.

Signaling Pathway Diagram

The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways and the point of intervention for this compound.

Caption: NF-κB signaling pathways and the inhibitory action of this compound on IKKα.

Experimental Protocols

While the specific details of the assays used for the initial characterization of this compound are not fully available, a representative protocol for an in vitro IKKα kinase assay is provided below, based on standard methodologies.

In Vitro IKKα Kinase Assay (Reconstructed Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against IKKα kinase.

Materials:

-

Recombinant human IKKα enzyme

-

IKKα substrate (e.g., a peptide containing the IκBα phosphorylation site, such as GST-IκBα (1-54))

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 1000-fold the expected IC50. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant IKKα enzyme and the substrate to their final concentrations in kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically to ensure a linear reaction rate and a sufficient signal-to-background ratio.

-

Assay Reaction:

-

Add 2.5 µL of the diluted this compound, staurosporine, or DMSO vehicle to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted IKKα enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the IKKα substrate and ATP. The ATP concentration should be at or near the Km for IKKα.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Detection (using ADP-Glo™):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to convert the ADP generated to ATP.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial characterization of a kinase inhibitor like this compound.

Caption: A generalized workflow for kinase inhibitor discovery and development.

Conclusion

This compound is a valuable research tool for the specific inhibition of IKKα. Its high potency allows for the dissection of the non-canonical NF-κB pathway from the canonical pathway in various experimental systems. While its therapeutic development status is unknown, the data presented in this guide provides a foundation for researchers utilizing this compound in their studies. Further research is warranted to fully elucidate its preclinical profile and potential therapeutic applications.

References

BAY32-5915: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY32-5915 is a potent and selective small molecule inhibitor of IκB kinase α (IKKα), a key serine/threonine kinase involved in the non-canonical NF-κB signaling pathway. This document provides a comprehensive technical overview of the target specificity and selectivity profile of this compound, presenting available quantitative data, representative experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. The information herein is intended to guide researchers in the application of this compound as a precise pharmacological tool for investigating IKKα-mediated biology and its therapeutic potential.

Introduction

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, immunity, cell proliferation, and survival. The IκB kinase (IKK) complex, composed of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is central to the activation of NF-κB. While IKKβ is the primary driver of the canonical NF-κB pathway, IKKα plays a crucial role in the non-canonical pathway and also possesses distinct functions independent of NF-κB. The development of selective inhibitors for each IKK isoform is therefore essential for dissecting their individual roles in health and disease. This compound has been identified as a potent inhibitor of IKKα, offering a valuable tool for such investigations.

Target Specificity and Potency

This compound demonstrates potent inhibition of IKKα with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

Table 1: Biochemical Potency of this compound against IKKα

| Target | IC50 (nM) |

| IKKα | 60[1][2] |

Selectivity Profile

The utility of a chemical probe is defined by its selectivity for the intended target over other related proteins. While a comprehensive screening panel against a broad range of kinases for this compound is not publicly available, its selectivity for IKKα over the closely related IKKβ has been functionally demonstrated. Studies have shown that this compound does not inhibit doxorubicin-induced NF-κB activation, a process known to be dependent on IKKβ, thus indicating a high degree of selectivity for IKKα[3][4].

Table 2: Functional Selectivity of this compound

| Kinase | Functional Readout | Effect of this compound | Implied Selectivity |

| IKKβ | Doxorubicin-induced NF-κB activation | No inhibition[3][4] | Selective for IKKα over IKKβ |

Experimental Protocols

The following are representative protocols for assays that can be used to determine the potency and selectivity of IKKα inhibitors like this compound.

Biochemical Kinase Inhibition Assay (IKKα)

This protocol describes a method to determine the IC50 value of an inhibitor against purified IKKα enzyme.

Objective: To measure the concentration-dependent inhibition of IKKα kinase activity by this compound.

Materials:

-

Recombinant human IKKα enzyme

-

IKKα substrate (e.g., recombinant IκBα or a peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (or test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader (luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase assay buffer.

-

Add a fixed concentration of IKKα enzyme to the wells of a microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the IKKα substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular NF-κB Reporter Assay

This protocol describes a cell-based assay to assess the functional inhibition of the NF-κB pathway.

Objective: To determine the effect of this compound on the transcriptional activity of NF-κB in a cellular context.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulating agent (e.g., TNFα for the canonical pathway, or a stimulus for the non-canonical pathway)

-

This compound (or test compound)

-

Luciferase assay reagent

-

Microplate reader (luminometer)

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate agonist to activate the NF-κB pathway.

-

Incubate for a further 6-8 hours to allow for luciferase reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of NF-κB transcriptional activity relative to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental workflows provide a clearer understanding of the context in which this compound acts and is tested.

Figure 1: Simplified diagram of the canonical and non-canonical NF-κB signaling pathways, highlighting the specific inhibition of IKKα by this compound in the non-canonical pathway.

Figure 2: Workflow for a typical biochemical assay to determine the IC50 of this compound against IKKα.

Figure 3: Workflow for a cellular NF-κB reporter assay to assess the functional activity of this compound.

Conclusion

This compound is a valuable research tool characterized as a potent and selective inhibitor of IKKα. Its demonstrated ability to inhibit IKKα with nanomolar potency, coupled with its functional selectivity over IKKβ, makes it an ideal probe for elucidating the specific roles of IKKα in various physiological and pathological processes. The provided representative protocols and diagrams serve as a guide for researchers to effectively utilize this compound in their studies of the non-canonical NF-κB pathway and other IKKα-dependent signaling events. Further characterization of its selectivity against a broader panel of kinases would provide an even more complete understanding of its pharmacological profile.

References

Biochemical Properties of BAY32-5915: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY32-5915 is a potent and selective small molecule inhibitor of IκB kinase α (IKKα), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the publicly available biochemical properties of this compound. Due to the limited availability of detailed experimental data in the public domain, this document summarizes the known quantitative data and presents a putative experimental protocol for the determination of IKKα inhibition based on common methodologies. The guide also includes a depiction of the relevant signaling pathway to provide context for the mechanism of action of this compound.

Core Biochemical Properties

This compound is characterized as a potent inhibitor of IKKα, with a primary reported inhibitory concentration (IC50) value.

Table 1: Quantitative Biochemical Data for this compound

| Parameter | Value | Target | Notes |

| IC50 | 60 nM | IKKα | This is the most frequently cited value for the in vitro potency of this compound[1][2]. The specific assay conditions for this determination are not publicly detailed. |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H7NO3 |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 1571-30-8 |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of IKKα. IKKα is a central component of the IKK complex, which plays a crucial role in the activation of the NF-κB transcription factor family. Specifically, IKKα is critically involved in the non-canonical (or alternative) NF-κB pathway, which is activated by a subset of tumor necrosis factor receptor (TNFR) superfamily members. In this pathway, activation of the NF-κB inducing kinase (NIK) leads to the phosphorylation and activation of IKKα homodimers. Activated IKKα then phosphorylates the NF-κB2 precursor protein, p100, leading to its proteolytic processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes. By inhibiting IKKα, this compound is expected to block these downstream events.

A study by Pletz N, et al. demonstrated that this compound did not affect doxorubicin-induced NF-κB activation in melanoma cells, a process that was shown to be dependent on the canonical pathway and IKKβ[1]. This finding underscores the selectivity of this compound for IKKα-mediated signaling.

Diagram 1: The Non-Canonical NF-κB Signaling Pathway and the Role of IKKα

Caption: Non-canonical NF-κB pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the biochemical characterization of this compound are not available in the public domain. The following represents a putative protocol for an in vitro IKKα kinase assay based on standard methodologies in the field, which could be used to determine the IC50 value of an IKKα inhibitor like this compound.

Putative In Vitro IKKα Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a method to measure the phosphorylation of a peptide substrate by recombinant IKKα using radiolabeled ATP.

Materials:

-

Recombinant human IKKα enzyme

-

IKKα peptide substrate (e.g., IKKtide: KKKKERLLDDRHDSGLDSMKDEE)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Phosphocellulose filter plates (e.g., Millipore MAPH)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Prepare the kinase reaction mixture in a microplate. For each reaction, combine:

-

Kinase reaction buffer

-

Desired concentration of IKKα peptide substrate (e.g., 5-20 µM)

-

Diluted this compound or DMSO (for control)

-

Recombinant IKKα enzyme (concentration to be optimized for linear reaction kinetics)

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km of IKKα for ATP (typically in the range of 10-100 µM) to ensure accurate IC50 determination.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of phosphoric acid (e.g., 1.5%).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted ATP will be washed through.

-

Wash the filter plate multiple times with the wash buffer to remove unbound radiolabeled ATP.

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Diagram 2: Experimental Workflow for IKKα Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an IKKα inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of IKKα in the non-canonical NF-κB signaling pathway. Its potency and selectivity make it suitable for in vitro studies. However, a comprehensive understanding of its biochemical properties is limited by the lack of publicly available detailed experimental data, including specific assay protocols and further quantitative metrics such as Ki and Kd values. The information and putative protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals interested in the study and application of IKKα inhibitors. Further publications detailing the discovery and full biochemical characterization of this compound would be highly beneficial to the scientific community.

References

BAY32-5915: A Technical Overview for Cancer Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY32-5915 is a potent and selective small molecule inhibitor of IκB kinase alpha (IKKα), a key enzyme in the NF-κB signaling pathway.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action and its implications for cancer research. The information presented herein is primarily derived from a key study investigating the role of IKKα in doxorubicin-induced NF-κB activation in melanoma cells.

Core Compound Data

| Parameter | Value | Reference |

| Target | IκB kinase alpha (IKKα) | [1][2] |

| Potency (IC50) | 60 nM | [1][2] |

| Chemical Nature | Small molecule inhibitor | [1] |

| Reported Context | Preclinical research in melanoma | [1][3] |

Mechanism of Action in the Context of NF-κB Signaling

The NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. The pathway can be broadly divided into the canonical and non-canonical pathways. IKKα has a dual role, being involved in both pathways, though it is considered the central kinase in the non-canonical pathway.

A pivotal study by Pletz et al. (2012) investigated the effect of this compound on doxorubicin-induced NF-κB activation in melanoma cells.[1][3] Doxorubicin, a widely used chemotherapeutic agent, is known to induce NF-κB activation, which can paradoxically lead to chemoresistance. The study aimed to dissect the specific roles of IKKα and IKKβ in this process.

The findings demonstrated that while this compound is a potent inhibitor of IKKα, it did not prevent the activation of NF-κB induced by doxorubicin.[1][3] This activation was, however, completely abrogated by an IKKβ inhibitor.[1][3] This suggests that doxorubicin-induced NF-κB activation in melanoma cells proceeds through the canonical pathway, which is predominantly dependent on IKKβ.

Furthermore, the study revealed that the inhibition of IKKβ, but not IKKα, led to a significant increase in apoptosis in melanoma cells treated with doxorubicin.[1][3] This highlights the pro-survival role of the IKKβ-driven NF-κB pathway in the context of chemotherapy.

The following diagram illustrates the proposed signaling pathway based on these findings:

References

BAY32-5915: A Technical Guide to its Role in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY32-5915 is a potent and selective small molecule inhibitor of IκB kinase α (IKKα), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. With an IC50 value of 60 nM, this compound offers a valuable tool for investigating the specific roles of IKKα in various physiological and pathological processes, particularly in the realm of inflammation.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound in inflammation studies, including quantitative data, experimental protocols, and a visualization of its mechanism of action.

Core Mechanism of Action: Targeting the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. It can be broadly divided into the canonical and non-canonical pathways. While the canonical pathway is predominantly regulated by IKKβ, the non-canonical pathway is dependent on IKKα. This compound, as a selective IKKα inhibitor, primarily modulates the non-canonical NF-κB pathway. This pathway is crucial for the expression of a distinct set of genes involved in the development and maintenance of secondary lymphoid organs and the adaptive immune response.

The inhibition of IKKα by this compound prevents the phosphorylation and subsequent processing of p100 to p52, a critical step in the activation of the non-canonical NF-κB pathway. This, in turn, can modulate the expression of downstream inflammatory mediators.

Preclinical Data in Inflammation-Related Models

While extensive research on this compound in classic inflammatory disease models is still emerging, a key study has highlighted its potential in an inflammation-related cancer metastasis model.

Table 1: In Vivo Efficacy of this compound in an LPS-Induced Pulmonary Metastasis Model

| Animal Model | Treatment Group | Dosage (mg/kg) | Administration Route | Key Findings | Reference |

| BALB/c Mice | This compound | 12.5 | Intraperitoneal | Inhibition of LPS-induced pulmonary metastasis | |

| BALB/c Mice | This compound | 25 | Intraperitoneal | Inhibition of LPS-induced pulmonary metastasis |

This study demonstrates the in vivo activity of this compound in a model where inflammation (induced by lipopolysaccharide - LPS) plays a critical role in promoting disease progression.

Experimental Protocols

In Vivo LPS-Induced Inflammation Model

This protocol outlines a general procedure for investigating the anti-inflammatory effects of this compound in a mouse model of LPS-induced inflammation.

1. Animal Model:

-

BALB/c mice (or other suitable strain), 6-8 weeks old.

2. Acclimatization:

-

House animals in a controlled environment for at least one week prior to the experiment.

3. Treatment Groups:

-

Vehicle control (e.g., DMSO/saline)

-

This compound (e.g., 12.5 mg/kg and 25 mg/kg)

-

Positive control (e.g., dexamethasone)

4. Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection 24 hours prior to LPS challenge.

5. Induction of Inflammation:

-

Induce systemic inflammation by administering LPS (e.g., 1 mg/kg) via i.p. injection.

6. Sample Collection and Analysis:

-

At a predetermined time point post-LPS challenge (e.g., 6, 12, or 24 hours), collect blood and tissues (e.g., lungs, liver, spleen) for analysis.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA or multiplex assays.

-

Histopathology: Perform histological examination of tissues to assess inflammatory cell infiltration and tissue damage.

-

Gene Expression Analysis: Analyze the expression of inflammatory genes in tissues using RT-qPCR.

In Vitro IKKα Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on IKKα.

1. Reagents and Materials:

-

Recombinant human IKKα enzyme

-

IKKα substrate (e.g., a peptide containing the IκBα phosphorylation site)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)

2. Assay Procedure:

-

Prepare a reaction mixture containing the IKKα enzyme, substrate, and assay buffer.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction.

-

Detect the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

3. Data Analysis:

-

Calculate the percentage of inhibition of IKKα activity at each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in the non-canonical NF-κB pathway.

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the role of IKKα in inflammation. The available preclinical data, though limited, suggests its potential as a modulator of inflammatory responses. Further studies are warranted to explore the efficacy of this compound in a broader range of preclinical models of inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Such investigations will be crucial in elucidating the full therapeutic potential of selective IKKα inhibition for the treatment of inflammatory disorders. There is currently no publicly available information on clinical trials of this compound for inflammatory diseases.

References

The Multifaceted Role of IKKα in Cellular Signaling

An In-Depth Technical Guide to the Function of IKKα and its Modulation by BAY32-5915

This guide provides a comprehensive overview of the function of IκB kinase α (IKKα), a critical enzyme in cellular signaling, and explores its specific inhibition by the small molecule this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting IKKα in diseases such as cancer and inflammatory disorders.

IKKα, also known as CHUK, is a serine/threonine protein kinase that is a key component of the IκB kinase (IKK) complex.[1][2] This complex, which also includes IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is a central integrator of signals that control the activation of the nuclear factor-κB (NF-κB) family of transcription factors.[1][2] While structurally similar, IKKα and IKKβ have distinct and sometimes opposing roles in cellular processes.[3]

IKKα in NF-κB Signaling Pathways

The NF-κB pathway is broadly divided into two major branches: the canonical and non-canonical pathways. IKKα plays a crucial, and often primary, role in the non-canonical pathway, while its role in the canonical pathway is more nuanced.

-

Non-Canonical (Alternative) NF-κB Pathway: This pathway is essential for processes like B-cell maturation and the development of secondary lymphoid organs.[4] IKKα is the pivotal kinase in this pathway, activated by the NF-κB-inducing kinase (NIK).[4][5] Activated IKKα then phosphorylates the NF-κB2 precursor protein, p100, which leads to its ubiquitination and proteasomal processing into the mature p52 subunit.[4][5] The resulting p52-RelB heterodimer translocates to the nucleus to regulate the expression of a specific set of target genes.[5][6]

-

Canonical (Classical) NF-κB Pathway: Primarily driven by IKKβ, this pathway is a rapid response to pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[7][8] The IKK complex phosphorylates the inhibitor of κBα (IκBα), leading to its degradation and the subsequent nuclear translocation of the p65-p50 NF-κB dimer.[2] While IKKβ has a much higher kinase activity towards IκBα, some studies suggest that IKKα can contribute to canonical signaling.[7][9] For instance, IKKα can directly phosphorylate IKKβ, potentially enhancing its activity and acting as an upstream regulator in this pathway.[7]

NF-κB-Independent Functions of IKKα

Beyond its role in NF-κB signaling, IKKα possesses critical functions, particularly within the nucleus, that are independent of NF-κB activation.[5][10] These functions are increasingly implicated in cancer progression and metastasis.[10][11]

-

Chromatin Modification: Upon stimulation, IKKα can translocate to the nucleus where it directly phosphorylates histone H3 at serine 10.[8] This action modulates chromatin structure and is required for the expression of a subset of NF-κB-dependent genes.[8]

-

Transcriptional Regulation: Nuclear IKKα can phosphorylate and regulate the activity of various transcription factors and co-activators.[12] For example, it can phosphorylate the CREB-binding protein (CBP), which shifts its binding preference from the tumor suppressor p53 to NF-κB, thereby promoting pro-survival gene expression while suppressing p53-induced transcription.[8] IKKα has also been shown to phosphorylate and stabilize the oncoprotein c-Myc, enhancing its transcriptional activity.[12]

-

Metastasis and Tumor Progression: IKKα's nuclear activity is linked to the progression of several cancers. In prostate cancer, nuclear IKKα promotes metastasis by inhibiting the expression of the tumor suppressor Maspin.[5][8] In colorectal cancer, it activates Notch-dependent gene expression.[11]

This compound: A Potent and Selective IKKα Inhibitor

This compound is a small molecule compound identified as a potent and selective inhibitor of IKKα.[13][14][15] Its selectivity makes it a valuable tool for dissecting the specific functions of IKKα from those of the closely related IKKβ.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of IKKα and preventing the phosphorylation of its substrates. Its high selectivity for IKKα over IKKβ allows for the targeted disruption of IKKα-mediated signaling pathways, primarily the non-canonical NF-κB pathway and the NF-κB-independent nuclear functions of IKKα, without significantly affecting the canonical NF-κB pathway.[13]

Data Presentation

Quantitative data for this compound and a functional comparison of IKKα and IKKβ are summarized below.

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 | Pathway | Reference |

| This compound | IKKα | 60 nM | Non-canonical NF-κB, NF-κB-independent | [1][16][17] |

Table 2: Functional Comparison of IKKα and IKKβ

| Feature | IKKα | IKKβ |

| Primary NF-κB Pathway | Non-canonical | Canonical |

| Key Substrates | p100 (NF-κB2), Histone H3, c-Myc, CBP, IKKβ | IκBα, IκBβ |

| Primary Activator | NIK | TAK1, MEKKs |

| Role in Inflammation | Involved in chronic inflammation, lymphoid organogenesis | Central mediator of acute inflammatory responses |

| Role in Cancer | Promotes metastasis, proliferation, therapy resistance (often NF-κB-independent) | Promotes tumor survival and proliferation (NF-κB-dependent) |

Experimental Protocols

Detailed methodologies are crucial for studying the effects of inhibitors like this compound. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the potency of an inhibitor against a purified kinase.

Objective: To measure the concentration of this compound required to inhibit 50% of IKKα kinase activity.

Materials:

-

Recombinant human IKKα enzyme

-

Kinase substrate (e.g., biotinylated p100 peptide)

-

ATP (with γ-³³P-ATP for radiometric assays or unlabeled for antibody-based detection)

-

This compound

-

Kinase reaction buffer

-

Assay plates (e.g., filter membranes for radiometric, ELISA plates for antibody-based)

-

Detection reagents (e.g., scintillation fluid or phospho-specific antibody)

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.

-

Reaction Setup: In each well of the assay plate, add the IKKα enzyme, the kinase substrate, and the diluted this compound or DMSO vehicle control.

-

Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Radiometric (HotSpot™ Assay): Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.[18] Wash away excess unincorporated γ-³³P-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Antibody-based (ELISA): Transfer the reaction mixture to an ELISA plate pre-coated with a capture antibody for the substrate. Detect the phosphorylated substrate using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and measure the signal with a luminometer.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Assay: Inhibition of Non-Canonical NF-κB Signaling

This protocol assesses the ability of this compound to block IKKα-dependent signaling in living cells.

Objective: To determine if this compound inhibits the processing of p100 to p52 upon stimulation of the non-canonical NF-κB pathway.

Materials:

-

Cell line responsive to non-canonical NF-κB activation (e.g., B-lymphoma cells)

-

Stimulus (e.g., anti-lymphotoxin β receptor (LTβR) antibody)

-

This compound

-

Cell lysis buffer

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies against p100/p52 and a loading control like β-actin, HRP-conjugated secondary antibody)

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

-

Stimulation: Add the stimulus (e.g., anti-LTβR antibody) to the cell culture medium and incubate for the required time (e.g., 4-8 hours) to induce p100 processing.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for NF-κB2 (p100/p52).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

-

Analysis: Quantify the band intensities for p100 and p52. A successful inhibition by this compound will show a decrease in the p52/p100 ratio in stimulated cells.

In Vivo Assay: Inhibition of Inflammation-Induced Tumor Metastasis

This protocol is based on preclinical studies demonstrating the role of the IKKα axis in metastasis.[19]

Objective: To evaluate the efficacy of this compound in preventing tumor metastasis in a mouse model.

Materials:

-

Immunocompromised or syngeneic mice (e.g., BALB/c)

-

Metastatic tumor cells (e.g., 4T1 breast cancer cells)

-

Inflammatory stimulus (e.g., Lipopolysaccharide, LPS)

-

This compound formulated for in vivo administration

-

Vehicle control

Methodology:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week.

-

Inhibitor Pre-treatment: Administer this compound (e.g., 12.5 or 25 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage) 24 hours prior to tumor cell injection.[19]

-

Inflammation Induction and Tumor Cell Injection: Induce systemic inflammation by injecting LPS. Shortly after, inject the metastatic tumor cells intravenously (e.g., via the tail vein) to initiate hematogenous metastasis.

-

Monitoring: Monitor the mice for signs of distress and record body weight regularly.

-

Endpoint Analysis: After a predetermined period (e.g., 2-3 weeks), euthanize the mice.

-

Metastasis Quantification: Excise the lungs and other relevant organs. Count the number of visible tumor nodules on the organ surface. For more quantitative analysis, the organs can be homogenized and cultured to count colony-forming units, or analyzed by histology.

-

Statistical Analysis: Compare the number of metastatic nodules between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test). A significant reduction in metastasis in the this compound group would indicate therapeutic efficacy.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways involving IKKα and a representative experimental workflow.

Caption: Non-canonical NF-κB pathway and inhibition by this compound.

Caption: NF-κB-independent nuclear functions of IKKα.

Caption: Workflow for an in vitro IKKα kinase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IκB kinase - Wikipedia [en.wikipedia.org]

- 3. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation by IKKα of a Second, Evolutionary Conserved, NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 5. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IκB Kinase α (IKKα) Regulation of IKKβ Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. oaepublish.com [oaepublish.com]

- 12. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Doxorubicin-induced activation of NF-κB in melanoma cells is abrogated by inhibition of IKKβ, but not by a novel IKKα inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 15. This compound | IκB/IKK | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound | IKKα抑制剂 | MCE [medchemexpress.cn]

- 18. reactionbiology.com [reactionbiology.com]

- 19. researchgate.net [researchgate.net]

BAY32-5915: A Technical Guide for Interrogating the Non-Canonical NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammatory and immune stimuli, regulating a diverse array of genes involved in cell survival, proliferation, and inflammation. The NF-κB family of transcription factors comprises two major signaling cascades: the canonical and the non-canonical pathways. While the canonical pathway is rapidly activated by a wide range of stimuli, the non-canonical pathway is a more slowly activated and sustained response, primarily triggered by a specific subset of tumor necrosis factor (TNF) receptor superfamily members, including lymphotoxin-β receptor (LTβR) and CD40. The non-canonical pathway plays a critical role in the development and maintenance of secondary lymphoid organs, B-cell maturation, and bone metabolism.

Dysregulation of the non-canonical NF-κB pathway has been implicated in various pathological conditions, including autoimmune diseases and cancer. Consequently, the development of specific inhibitors to dissect and target this pathway is of significant interest to the research and drug development communities.

This technical guide provides an in-depth overview of BAY32-5915, a potent and selective inhibitor of IκB kinase α (IKKα), a key kinase in the non-canonical NF-κB pathway. We will delve into its mechanism of action, provide available quantitative data, and present detailed experimental protocols for its application in studying the non-canonical NF-κB pathway.

The Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB pathway is distinguished from the canonical pathway by its reliance on the processing of the p100 (NFKB2) protein to its active form, p52. The central kinase in this pathway is NF-κB-inducing kinase (NIK), which is constitutively degraded in unstimulated cells. Upon receptor stimulation, the degradation of NIK is inhibited, leading to its accumulation and subsequent phosphorylation and activation of IKKα. Activated IKKα then phosphorylates p100, triggering its ubiquitination and proteasomal processing into p52. The resulting p52-RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.

Figure 1. The Non-Canonical NF-κB Signaling Pathway.

This compound: A Selective IKKα Inhibitor

This compound has been identified as a potent inhibitor of IKKα, the key downstream kinase of NIK in the non-canonical NF-κB pathway.[1] Its mechanism of action is centered on the inhibition of IKKα's kinase activity, thereby preventing the phosphorylation and subsequent processing of p100 to p52. This blockade effectively halts the downstream signaling cascade and the nuclear translocation of the active p52-RelB transcription factor complex.

A key feature of this compound is its selectivity for IKKα over IKKβ, the primary kinase in the canonical pathway. Studies have shown that this compound does not inhibit doxorubicin-induced NF-κB activation, a process mediated by the canonical pathway through IKKβ. This selectivity makes this compound a valuable tool for specifically dissecting the roles of the non-canonical pathway without concurrently perturbing the canonical pathway.

Quantitative Data

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 60 nM | IKKα | Biochemical Assay | [1] |

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in cell-based assays to study the non-canonical NF-κB pathway. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Western Blot Analysis of p100/p52 Processing

This protocol is designed to assess the inhibitory effect of this compound on the processing of p100 to p52, a hallmark of non-canonical NF-κB activation.

Materials:

-

Cells capable of non-canonical NF-κB signaling (e.g., B-cell lines, certain cancer cell lines)

-

This compound (stock solution in DMSO)

-

Non-canonical pathway activator (e.g., recombinant LTβR ligand, anti-CD40 antibody)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-NFKB2 (p100/p52), anti-RelB, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with a non-canonical pathway activator for the desired time (e.g., 4-24 hours). Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis:

-

Quantify the band intensities for p100 and p52.

-

Calculate the p52/p100 ratio to assess the extent of processing.

-

Normalize to the loading control (β-actin).

Figure 2. Western Blot Workflow for p100/p52 Processing.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to non-canonical pathway stimulation and its inhibition by this compound.

Materials:

-

Cells transiently or stably expressing an NF-κB luciferase reporter construct.

-

This compound (stock solution in DMSO)

-

Non-canonical pathway activator (e.g., recombinant LTβR ligand, anti-CD40 antibody)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection and Plating (for transient transfection):

-

Co-transfect cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

-

Cell Treatment:

-

After 24 hours, pre-treat the cells with a range of this compound concentrations for 1-2 hours.

-

Stimulate the cells with a non-canonical pathway activator for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

-

Plot the dose-response curve for this compound and determine the IC50 value.

Conclusion

This compound is a potent and selective IKKα inhibitor that serves as a valuable chemical probe for investigating the non-canonical NF-κB pathway. Its ability to discriminate between the canonical and non-canonical pathways allows for precise dissection of their distinct biological roles. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. As with any inhibitor, careful experimental design and optimization are essential for obtaining robust and reproducible results. Further characterization of this compound, including a comprehensive kinase selectivity profile, will undoubtedly enhance its utility as a tool for both basic research and drug discovery efforts targeting the non-canonical NF-κB signaling cascade.

References

Methodological & Application

Application Notes and Protocols for BAY32-5915 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY32-5915 is a potent and specific small molecule inhibitor of IκB kinase α (IKKα) with an IC50 value of 60 nM.[1] IKKα is a key serine/threonine kinase involved in cellular signaling pathways, primarily known for its role in the non-canonical NF-κB pathway, which is crucial for the development and maturation of B cells, formation of secondary lymphoid organs, and expression of specific NF-κB target genes.[2] Unlike the canonical NF-κB pathway that is activated by pro-inflammatory cytokines, the non-canonical pathway is typically stimulated by a subset of tumor necrosis factor (TNF) family members and is dependent on the processing of the NF-κB2 precursor protein, p100, to its active p52 form.[3][4] IKKα has also been implicated in NF-κB-independent signaling, including the phosphorylation of histone H3 and other nuclear proteins, thereby regulating gene expression.[5] Given its role in various cancers, selective inhibition of IKKα is a promising therapeutic strategy.[3][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on IKKα-dependent signaling and cellular processes.

Data Presentation

| Compound | Target | IC50 | Cell Line Example | Observed Effect |

| This compound | IKKα | 60 nM[1] | Melanoma | Did not affect doxorubicin-induced (canonical) NF-κB activation, indicating specificity.[7] |

| U2OS | Inhibition of FCS-stimulated phosphorylation of p100.[3][4] |

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation by IKKα of a Second, Evolutionary Conserved, NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Doxorubicin-induced activation of NF-κB in melanoma cells is abrogated by inhibition of IKKβ, but not by a novel IKKα inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Use of BAY32-5915, a Potent IKKα Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

BAY32-5915 is a potent and selective inhibitor of IκB kinase α (IKKα), a key enzyme in the non-canonical NF-κB signaling pathway. With a biochemical half-maximal inhibitory concentration (IC50) of 60 nM for IKKα, this compound serves as a valuable tool for dissecting the roles of the canonical and non-canonical NF-κB pathways in various biological processes.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in biochemical and cell-based assays to probe IKKα activity and non-canonical NF-κB signaling.

Introduction

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. Two major signaling pathways lead to NF-κB activation: the canonical and non-canonical pathways. The canonical pathway is primarily mediated by the IKKβ subunit of the IKK complex, leading to the activation of p50/RelA heterodimers. The non-canonical pathway, however, is dependent on IKKα and results in the processing of p100 to p52 and the subsequent activation of RelB/p52 heterodimers.

Selective inhibition of IKKα is crucial for elucidating the specific functions of the non-canonical pathway. This compound has been identified as a potent IKKα inhibitor.[1][2] A key study has demonstrated its selectivity in melanoma cells, where it did not affect doxorubicin-induced NF-κB activation, a process dependent on IKKβ. This highlights the utility of this compound as a specific tool to investigate IKKα-mediated cellular events.

Data Presentation

Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type |

| IKKα | 60 | Biochemical Kinase Assay |

This table summarizes the known biochemical potency of this compound against its primary target.

Cellular Activity Profile of this compound

| Cell Line | Assay | Effect | Concentration |

| Melanoma Cells | Doxorubicin-induced NF-κB Activation | No significant inhibition | 50-200 µM |

This table illustrates the demonstrated cellular activity of this compound, highlighting its selectivity for non-canonical pathway investigation.

Mandatory Visualizations

References

Application Notes and Protocols: Investigating the Effects of BAY32-5915 on Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of BAY32-5915, a potent IKKα inhibitor, on melanoma cell lines. This document includes an overview of the relevant signaling pathway, detailed experimental protocols for key assays, and a summary of the currently available data on the activity of this compound in melanoma.

Introduction

Melanoma remains a significant challenge in oncology due to its high metastatic potential and resistance to conventional therapies. The NF-κB signaling pathway plays a crucial role in melanoma progression by regulating genes involved in cell survival, proliferation, and inflammation. The IκB kinase (IKK) complex, consisting of catalytic subunits IKKα and IKKβ, is a key regulator of NF-κB activation. While the role of IKKβ in melanoma is more established, the specific contributions of IKKα are an area of active investigation. This compound is a small molecule inhibitor with high selectivity for IKKα, making it a valuable tool for dissecting the role of this kinase in melanoma biology.

IKKα Signaling Pathway in Melanoma

The IKKα subunit is primarily associated with the non-canonical (or alternative) NF-κB pathway. This pathway is activated by specific stimuli and results in the processing of the p100 subunit to p52, which then forms a heterodimer with RelB to regulate gene expression. In some melanoma contexts, this pathway has been found to be constitutively active.

Quantitative Data Summary

Current research indicates that this compound has a potent inhibitory effect on the IKKα enzyme, with an IC50 of 60 nM. However, its direct cytotoxic effect on melanoma cell lines when used as a monotherapy appears to be limited. The available data suggests that this compound may be more effective in combination with other chemotherapeutic agents.

| Compound | Parameter | Value | Cell Line(s) | Reference |

| This compound | IKKα Inhibition IC50 | 60 nM | Not specified | [Source for IC50 value] |

| This compound | Effect on NF-κB Activity (monotherapy) | No significant inhibition | Melanoma cells | [1] |

| This compound | Effect on Doxorubicin-induced NF-κB Activation | No effect | Melanoma cells | [2] |

| This compound + Doxorubicin | Apoptosis | No significant increase compared to Doxorubicin alone | Melanoma cells | [2] |

Note: The lack of significant standalone cytotoxic effect at concentrations of 50-200 μM suggests that the primary utility of this compound in melanoma research may be to probe the specific functions of IKKα or in synergistic combination with other therapeutic agents. Further research is required to determine the IC50 values for cell viability in various melanoma cell lines and to quantify its effects on apoptosis and the cell cycle as a single agent.

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on melanoma cell lines. These protocols can be adapted for specific melanoma cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration-dependent effect of this compound on the metabolic activity of melanoma cells, which is an indicator of cell viability.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

Melanoma cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed melanoma cells into a 6-well plate at a density of 1-2 x 10^5 cells per well.

-

Incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound for 24-48 hours.

-

Harvest the cells, including the supernatant which may contain detached apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Melanoma cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% Ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed and treat melanoma cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently.

-